molecular formula C20H23N3O2 B2559992 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1008463-10-2

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2559992
CAS RN: 1008463-10-2
M. Wt: 337.423
InChI Key: OFEZCNKEDGHPIN-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties in Chemistry

  • Research on similar compounds has focused on structural aspects and properties of their salts and inclusion compounds. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have shown interesting gel formation and crystalline solid properties, with implications for fluorescence emission and protonation states (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Anticonvulsant Activity

  • Some derivatives of this compound, like trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, have been synthesized and studied for their anticonvulsant activity. These compounds have shown effectiveness in certain models of seizures and have been investigated for their mechanism of action involving voltage-gated sodium currents and GABA effect enhancement (Pękala et al., 2011).

Antitumor Activity and Molecular Docking

  • Novel series of derivatives of similar compounds have been designed, synthesized, and evaluated for antitumor activity. Some of these compounds have shown significant broad-spectrum antitumor activity and have been studied using molecular docking methodologies (Al-Suwaidan et al., 2016).

Synthesis for Biological Evaluation as Anticonvulsant Agents

  • Derivatives of this compound, specifically 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides, have been synthesized and evaluated for their anticonvulsant activity in experimental models (Ibrahim et al., 2013).

Anticancer and Antimicrobial Agents

  • Research has been conducted on substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, exploring their potential as anticancer and antimicrobial agents. These compounds have shown promising broad-spectrum antibacterial activity and significant anticancer effects (Ahmed et al., 2018).

Vibrational Spectroscopy and Molecular Docking Studies

  • Detailed structural and vibrational studies of related compounds, combined with molecular docking results, have provided insights into their inhibitory activity against specific protein complexes (El-Azab et al., 2016).

Broad-Spectrum Antifungal Agents

  • Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent broad-spectrum antifungal agents. These have shown activity against various fungi species and have been evaluated for their plasmatic stability and in vivo efficacy (Bardiot et al., 2015).

Effects on Learning and Memory

  • Derivatives of this compound have been studied for their effects on learning and memory, showing potential in improving cognitive functions in various experimental models (Sakurai et al., 1989).

Analgesic and Anti-Inflammatory Activities

  • Some synthesized hydrochlorides of similar compounds have displayed notable analgesic and anti-inflammatory effects, comparable to standard medications (Yusov et al., 2019).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-11-5-6-15(14(4)7-11)22-19(24)10-18-20(25)23-17-9-13(3)12(2)8-16(17)21-18/h5-9,18,21H,10H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEZCNKEDGHPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide

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